molecular formula C128H207N45O39S2 B550097 Atrial Natriuretic Peptide rat CAS No. 88898-17-3

Atrial Natriuretic Peptide rat

Cat. No.: B550097
CAS No.: 88898-17-3
M. Wt: 3064.4 g/mol
InChI Key: BABRMHJHAGFVGO-BRTFOEFASA-N
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Description

Atrial Natriuretic Peptide (ANP) is a hormone secreted predominantly by atrial myocytes . It’s a cardiac peptide with multiple physiological effects, including natriuresis, blood pressure regulation, and renin-angiotensin-aldosterone system (RAAS) antagonism .


Synthesis Analysis

Pre-proANP is synthesized in the atria and must be extensively cleaved by the protease corin to produce the mature 28 amino acid ANP .


Physical and Chemical Properties Analysis

ANP has several physical and chemical properties that contribute to its function. It is a peptide hormone, which means it is made up of amino acids. It is synthesized in the atria of the heart and has a specific molecular structure that allows it to interact with its receptors and exert its effects .

Scientific Research Applications

Atrial Natriuretic Peptide: A Comprehensive Overview

The atrial natriuretic peptide (ANP), identified initially in rat atrial extracts, has been pivotal in our understanding of cardiovascular physiology and pathophysiology. It regulates salt and water balance and blood pressure homeostasis. Notably, ANP plays a significant role in the pathophysiology of hypertension and heart failure, exerting an antiproliferative effect in the cardiovascular system. Its involvement in the development of hypertension and cerebrovascular disorders has been suggested, marking a shift in our perception of ANP from a simple cardiac marker to a potential determinant of cardiovascular diseases (Rubattu & Volpe, 2001).

Natriuretic Peptide Family and Its Physiological Functions

The natriuretic peptide family, including ANP, has been extensively studied. ANP and B-type natriuretic peptide (BNP) are secreted from the cardiac atria and ventricles, respectively, with ANP signaling to decrease blood pressure and cardiac hypertrophy. These peptides play a crucial role in various physiological processes, including long bone growth, and the activation of specific receptors like natriuretic peptide receptor-A (NPR-A) and receptor-B (NPR-B) (Potter et al., 2009).

Cardiac Remodeling and ANP

ANP-null mice have been instrumental in understanding the role of ANP in cardiac remodeling. The absence of ANP leads to exacerbated cardiac hypertrophy under pressure overload, linked to increased expression of molecules involved in extracellular matrix deposition. This supports the hypothesis that ANP negatively modulates genes involved in extracellular matrix production, thus protecting against cardiac hypertrophy and remodeling (Wang et al., 2003).

ANP and Cardiovascular Diseases

Studies on ANP gene variants and circulating levels highlight its relevance in cardiovascular diseases. The distinct properties of ANP, such as anti-hypertrophic, anti-fibrotic, and anti-inflammatory actions, emphasize its critical role in cardiovascular homeostasis and remodeling. Specific ANP molecular variants have been linked to increased risks of cardiovascular events, hypertension, and atrial fibrillation, underscoring its diagnostic, prognostic, and therapeutic potential in cardiovascular diseases (Rubattu et al., 2014).

Mechanism of Action

Target of Action

Cardiodilatin, also known as Atrial Natriuretic Peptide (ANP), primarily targets the guanylyl cyclase/natriuretic peptide receptor-A (GC-A/NPRA) . This receptor is involved in the regulatory actions of ANP and is crucial for the control of hypertension and cardiovascular homeostasis .

Mode of Action

ANP interacts with its primary target, the GC-A/NPRA, to produce the intracellular second messenger cyclic guanosine monophosphate (cGMP) . This interaction leads to a series of physiological effects, including natriuresis (excretion of sodium in urine), blood pressure regulation, and antagonism of the renin-angiotensin-aldosterone system (RAAS) .

Biochemical Pathways

The downstream signaling pathway of ANP acts through the GC-A/NPRA receptor and the second messenger cGMP . This pathway affects channels present in the apical membrane in the renal nephron, potentially inhibiting or decreasing sodium reabsorption . The ANP-cGMP pathway also has antihypertrophic and antifibrotic properties .

Pharmacokinetics

ANP rapidly disappears from plasma with a high total body clearance . This rapid elimination aligns with the short-lived effects of the hormone. The clearance of ANP is decreased by the administration of a neutral endopeptidase (NEP) inhibitor .

Result of Action

The physiological effects of ANP include natriuresis, blood pressure regulation, and RAAS antagonism . It also prevents cardiac hypertrophy, fibrosis, arrhythmias, and cardiomyopathies, counteracting the development and progression of heart failure . Furthermore, ANP has been found to have antihypertrophic and antifibrotic properties .

Action Environment

The action of ANP can be influenced by various environmental factors. For instance, the heart becomes a major source for circulating ANP in failing hearts due to larger mass . Chronic hemodynamic overload provokes a rapid and sustained increase in ANP expression in the ventricular myocardium . Furthermore, the peptide nature of ANP and its rapid elimination from the circulation limit its suitability as a drug .

Safety and Hazards

While ANP plays a crucial role in regulating blood pressure and other physiological processes, it’s important to handle it with care in a laboratory setting. Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . In terms of biological safety, increased and decreased ANP levels have been associated with several clinical conditions, such as dilated cardiomyopathy, renal failure, and aging .

Future Directions

The therapeutic potentials of NPs and their receptors for the diagnosis and treatment of cardiovascular diseases, including hypertension, heart failure, and stroke have just begun to be expanded . More in-depth investigations are needed in this field to extend the therapeutic use of NPs and their receptors to treat and prevent cardiovascular diseases .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Atrial Natriuretic Peptide rat involves solid-phase peptide synthesis.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Gly-OH", "Fmoc-His(Trt)-OH", "Fmoc-Ile-OH", "Fmoc-Leu-OH", "Fmoc-Met-OH", "Fmoc-Phe-OH", "Fmoc-Pro-OH", "Fmoc-Ser(tBu)-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Trp(Boc)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Val-OH", "Wang resin" ], "Reaction": [ "Activation of Wang resin with N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt)", "Coupling of Fmoc-Arg(Pbf)-OH to Wang resin", "Coupling of Fmoc-Asn(Trt)-OH to the resin-bound Arg", "Coupling of Fmoc-Cys(Trt)-OH to the resin-bound Asn", "Coupling of Fmoc-Gly-OH to the resin-bound Cys", "Coupling of Fmoc-His(Trt)-OH to the resin-bound Gly", "Coupling of Fmoc-Ile-OH to the resin-bound His", "Coupling of Fmoc-Leu-OH to the resin-bound Ile", "Coupling of Fmoc-Met-OH to the resin-bound Leu", "Coupling of Fmoc-Phe-OH to the resin-bound Met", "Coupling of Fmoc-Pro-OH to the resin-bound Phe", "Coupling of Fmoc-Ser(tBu)-OH to the resin-bound Pro", "Coupling of Fmoc-Thr(tBu)-OH to the resin-bound Ser", "Coupling of Fmoc-Trp(Boc)-OH to the resin-bound Thr", "Coupling of Fmoc-Tyr(tBu)-OH to the resin-bound Trp", "Coupling of Fmoc-Val-OH to the resin-bound Tyr", "Cleavage of the peptide from the resin and deprotection of side chains with trifluoroacetic acid (TFA)" ] }

CAS No.

88898-17-3

Molecular Formula

C128H207N45O39S2

Molecular Weight

3064.4 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C128H207N45O39S2/c1-10-64(7)99(121(209)151-52-94(183)152-66(9)101(189)156-77(36-37-91(130)180)109(197)167-85(56-175)105(193)150-53-96(185)154-78(43-62(3)4)103(191)149-54-97(186)155-89(60-213)119(207)164-82(48-92(131)181)114(202)169-86(57-176)116(204)163-81(46-68-25-16-13-17-26-68)113(201)159-74(29-20-40-144-126(136)137)107(195)166-84(123(211)212)47-69-32-34-70(179)35-33-69)172-111(199)76(31-22-42-146-128(140)141)160-115(203)83(49-98(187)188)165-122(210)100(65(8)11-2)173-110(198)72(27-18-38-142-124(132)133)153-95(184)51-147-93(182)50-148-104(192)80(45-67-23-14-12-15-24-67)162-120(208)90(61-214)171-118(206)88(59-178)170-117(205)87(58-177)168-108(196)75(30-21-41-145-127(138)139)157-106(194)73(28-19-39-143-125(134)135)158-112(200)79(44-63(5)6)161-102(190)71(129)55-174/h12-17,23-26,32-35,62-66,71-90,99-100,174-179,213-214H,10-11,18-22,27-31,36-61,129H2,1-9H3,(H2,130,180)(H2,131,181)(H,147,182)(H,148,192)(H,149,191)(H,150,193)(H,151,209)(H,152,183)(H,153,184)(H,154,185)(H,155,186)(H,156,189)(H,157,194)(H,158,200)(H,159,201)(H,160,203)(H,161,190)(H,162,208)(H,163,204)(H,164,207)(H,165,210)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,173,198)(H,187,188)(H,211,212)(H4,132,133,142)(H4,134,135,143)(H4,136,137,144)(H4,138,139,145)(H4,140,141,146)/t64-,65-,66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-,100-/m0/s1

InChI Key

BABRMHJHAGFVGO-BRTFOEFASA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N

SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N

sequence

One Letter Code: SLRRSSCFGGRIDRIGAQSGLGCNSFRY (Disulfide bridge: Cys7-Cys23)

Synonyms

atrial natriuretic factor precursor, rat
atrial natriuretic factor, rat
atrial natriuretic peptide (1-28), rat
atrial natriuretic peptide precursor, rat
atrial natriuretic peptide, rat
natriuretic peptide precursor type A, rat
NPPA protein, rat
rANP (1-28)
rat ANF (99-126)
rat ANF prohormone (99-126)
rat atrial natriuretic peptide

Origin of Product

United States
Customer
Q & A

Q1: Does Atrial Natriuretic Peptide influence the cardiovascular effects of vasopressin differently in normotensive and hypertensive rats?

A: Yes, research suggests that elevating blood ANP levels can enhance the vasopressin-induced slowing of heart rate (bradycardia) observed in normotensive Wistar-Kyoto (WKY) rats. [] Interestingly, this effect is absent in spontaneously hypertensive rats (SHR). [] While ANP doesn't seem to affect the blood pressure response to vasopressin in either rat strain, it does prolong the duration of the blood pressure increase in response to low doses of vasopressin in WKY rats. [] This suggests that ANP may play a role in modulating the reflex bradycardia associated with vasopressin, potentially contributing to blood pressure regulation, an effect that seems to be impaired in the SHR model. []

Q2: Does Atrial Natriuretic Peptide directly impact the adenylate cyclase activity within the pituitary gland of rats?

A: Studies examining the effects of both rat ANP (3-28) and synthetic ANP (Arg101-Tyr126) on rat pituitary adenylate cyclase activity indicate that ANP does not significantly influence this enzyme system. [] Neither form of ANP affected basal, forskolin-stimulated, guanylylimidodiphosphate (GMP-PNP)-stimulated, or NaF-induced adenylate cyclase activity in either the anterior or neurointermediate lobes of the pituitary gland at physiologically relevant concentrations. [] This suggests that ANP's effects on the pituitary gland, if any, are likely mediated through alternative signaling pathways. []

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